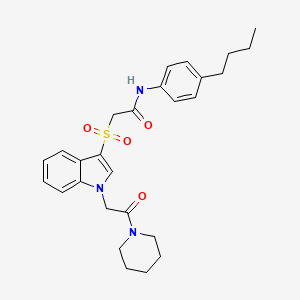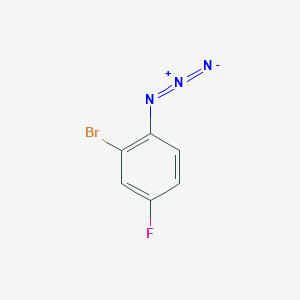
1-Azido-2-bromo-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-bromo-4-fluorobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a bromine atom, and a fluorine atom attached to a benzene ring
Mechanism of Action
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. Azides are known to participate in click chemistry reactions, bromides can act as leaving groups in nucleophilic substitution reactions, and fluorides can modulate the properties of aromatic rings .
Biochemical Pathways
Compounds with similar structures are often used in the synthesis of pharmaceuticals and could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The presence of a fluorine atom can often improve the metabolic stability and bioavailability of a compound .
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of 1-Azido-2-bromo-4-fluorobenzene. The azide group can potentially be used for bioconjugation, allowing the compound to be attached to other molecules or surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-2-bromo-4-fluorobenzene can be synthesized through a multi-step process involving the introduction of azido, bromo, and fluoro substituents onto a benzene ring. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-bromo-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Substitution: The bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), amines, thiols.
Electrophilic Substitution: Bromine (Br₂), iron(III) bromide (FeBr₃), hydrofluoric acid (HF).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted azides or amines.
Electrophilic Substitution: Formation of brominated or fluorinated derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-Azido-2-bromo-4-fluorobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in click chemistry reactions.
Biology: Employed in the study of biological systems through bioorthogonal chemistry, enabling the labeling and tracking of biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Contains a bromine and a fluorine atom on the benzene ring but lacks the azido group.
1-Azido-4-fluorobenzene: Contains an azido and a fluorine atom on the benzene ring but lacks the bromine atom.
1-Azido-2-fluorobenzene: Contains an azido and a fluorine atom on the benzene ring but lacks the bromine atom.
Uniqueness
1-Azido-2-bromo-4-fluorobenzene is unique due to the presence of all three substituents (azido, bromo, and fluoro) on the benzene ring
Properties
IUPAC Name |
1-azido-2-bromo-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJSXPJOTBZLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
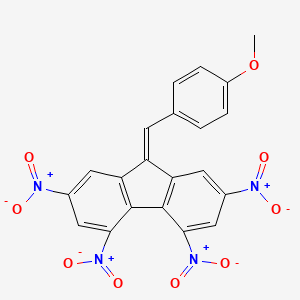
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2527392.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2527393.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2527394.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)
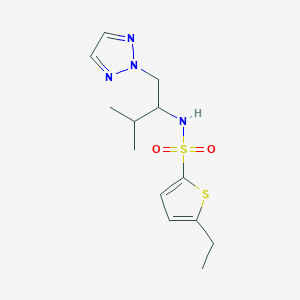
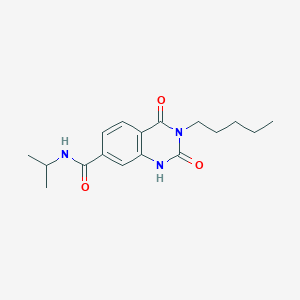
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)
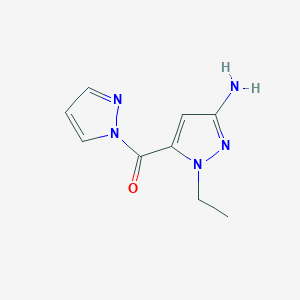
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2527407.png)
![5-{5-[(4-methoxybenzenesulfonyl)methyl]furan-2-yl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2527410.png)
![1-(3,4-dimethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2527411.png)
